Lipophilicity Advantage: Ethyl Ester LogP Exceeds Free Acid by 0.48 Log Units
The ethyl ester exhibits a computed LogP of 1.5087, compared to 1.0302 for the corresponding free carboxylic acid (hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid), a difference of +0.48 log units . This calculated difference, sourced from the same vendor's computational chemistry module under identical methodology, indicates approximately 3-fold higher octanol-water partitioning for the ester form. The increased lipophilicity favors organic-solvent extraction during workup and enhances retention in reversed-phase chromatographic purification.
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.5087 |
| Comparator Or Baseline | Hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid; LogP = 1.0302 |
| Quantified Difference | ΔLogP = +0.48 (target compound more lipophilic by ~3-fold) |
| Conditions | Computed values from Leyan vendor database using identical computational methodology |
Why This Matters
Higher LogP directly impacts extraction efficiency, chromatographic retention, and passive membrane permeability in cell-based assays, making the ethyl ester the preferred choice when organic-phase partitioning is required.
